2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide
Description
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide is a purine-2,6-dione derivative characterized by a methyl-substituted purine core linked to an acetamide group with a branched octan-2-yl chain at the N-position. Its structural framework—shared with analogs like HC-030031 (a TRPA1 antagonist)—features a 1,3-dimethylxanthine (theophylline-like) scaffold, modified to enhance target specificity and pharmacokinetic properties .
Properties
Molecular Formula |
C17H27N5O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-octan-2-ylacetamide |
InChI |
InChI=1S/C17H27N5O3/c1-5-6-7-8-9-12(2)19-13(23)10-22-11-18-15-14(22)16(24)21(4)17(25)20(15)3/h11-12H,5-10H2,1-4H3,(H,19,23) |
InChI Key |
QFCCNLAXILHCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical environments.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biomolecules.
Medicine
The compound’s potential therapeutic applications are of significant interest. Researchers explore its efficacy in treating various diseases, such as cancer, viral infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a candidate for various applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Core Purine Modifications
- 8-Position Substitution :
- Compound 869 : Features an 8-methoxy group (N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide). This substitution enhances PDE4 inhibition potency compared to unmodified analogs .
- HC-030031 : Lacks 8-position substitution, focusing instead on TRPA1 antagonism via its 4-isopropylphenyl acetamide group .
Acetamide Side Chain Variations
- Aryl Substituents:
- HC-030031 : 4-Isopropylphenyl group confers TRPA1 selectivity (IC50 = 4–10 μM) .
- Compound d29 : 4-(1-(4-Trifluoromethylphenyl)-1,2,3-triazol-4-yl)phenyl group enhances antitumor activity in NSCLC models .
- Heterocyclic Substituents :
- Compound 15a : Thiomorpholine-carbonyl phenyl group improves PDE inhibitory activity .
- 349441-21-0 : 1,3,4-Thiadiazol-2-yl substituent introduces sulfur-based polarity, altering metabolic stability .
Key Observations:
Target Selectivity :
- Arylacetamide derivatives (e.g., HC-030031) prioritize TRP channel antagonism, while alkyl/heterocyclic substituents (e.g., octan-2-yl, thiadiazole) may shift activity toward kinase or PDE targets .
- The octan-2-yl chain’s hydrophobicity could favor CNS penetration but requires empirical validation.
Potency and Efficacy: HC-030031: Reduces TRPA1-mediated pain in murine models at 30–100 mg/kg . Compound 869: Demonstrates superior PDE4 inhibition over IBMX (a non-selective PDE inhibitor), with EC50 values <1 μM in lung fibroblasts .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | HC-030031 | Compound 869 |
|---|---|---|---|
| Molecular Weight | ~349.4 g/mol | 355.4 g/mol | 425.5 g/mol |
| LogP (Predicted) | ~2.8 (high lipophilicity) | 3.1 | 3.5 |
| Solubility | Low (alkyl chain) | Moderate (aryl group) | Low (tert-butyl) |
| Metabolic Stability | Likely CYP3A4 substrate | Rapid glucuronidation | Slow (steric shielding) |
Implications:
- The octan-2-yl group may prolong half-life but increase reliance on lipid carriers for absorption.
- Aryl-substituted analogs (e.g., HC-030031) balance solubility and target engagement but face faster clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
